2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-methylphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-methylphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexylidene ring, an isoindole core, and an amino-substituted butyl chain, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-methylphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclohexylidene Intermediate: This step involves the reaction of a suitable cyclohexanone derivative with a dimethylating agent under acidic or basic conditions to form the 4,4-dimethyl-2,6-dioxocyclohexylidene intermediate.
Amino-Substituted Butyl Chain Addition: The intermediate is then reacted with a 2-methylphenylamine derivative in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to attach the amino-substituted butyl chain.
Isoindole Core Formation: Finally, the compound is cyclized to form the isoindole core, often using a dehydrating agent like phosphorus oxychloride (POCl3) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-substituted butyl chain, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the cyclohexylidene ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring in the isoindole core can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)
Dehydrating Agents: POCl3, SOCl2 (thionyl chloride)
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, alkanes
Substitution Products: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential therapeutic applications.
Medicine
In medicine, the compound is explored for its pharmacological properties. Researchers are interested in its potential as an anti-inflammatory, anticancer, or antimicrobial agent, given its structural similarity to known bioactive compounds.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-methylphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(phenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the 2-methyl group on the phenyl ring.
2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-chlorophenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
The presence of the 2-methyl group on the phenyl ring in 2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-methylphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C27H28N2O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-(2-methylphenyl)iminobutyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H28N2O4/c1-17-9-4-7-12-20(17)28-21(24-22(30)15-27(2,3)16-23(24)31)13-8-14-29-25(32)18-10-5-6-11-19(18)26(29)33/h4-7,9-12,30H,8,13-16H2,1-3H3 |
InChI Key |
HKNPARQSRNOBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(CCCN2C(=O)C3=CC=CC=C3C2=O)C4=C(CC(CC4=O)(C)C)O |
Origin of Product |
United States |
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